molecular formula C12H8FNO5S B2623226 Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate CAS No. 252026-46-3

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B2623226
CAS No.: 252026-46-3
M. Wt: 297.26
InChI Key: XMCDPEXMZJSAEQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate (CAS: 252026-46-3) is a thiophene-based methyl ester featuring a phenoxy substituent at the 3-position of the thiophene ring. The phenoxy group is further substituted with a fluorine atom at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₂H₈FNO₅S, with a molecular weight of 297.26 g/mol . This compound is characterized by high purity (>95%) and is utilized in research applications, particularly in synthetic chemistry and agrochemical studies .

Properties

IUPAC Name

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDPEXMZJSAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 2-fluoro-4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₈FNO₅S
  • Molecular Weight : 297.26 g/mol
  • CAS Number : 252026-46-3
  • Melting Point : 112-114 °C

Medicinal Chemistry

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related thiophene derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against specific bacterial strains, suggesting that this compound could possess similar efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

Antitubercular Agents

A related study synthesized derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which showed potent antitubercular activity against Mycobacterium tuberculosis. The most effective derivative had an MIC of 4 µg/mL, indicating that this compound could be a lead compound for further development in treating tuberculosis .

Agricultural Chemistry

The compound's fluorinated phenoxy group may enhance its biological activity, making it a candidate for developing herbicides or insecticides. Fluorinated compounds often exhibit increased potency and selectivity in biological systems.

Case Study: Insecticidal Activity

Research on similar fluorinated compounds has shown effectiveness as insecticides by interfering with the nervous systems of pests. The introduction of a nitro group can also enhance the bioactivity of these compounds, potentially leading to the development of more effective agricultural chemicals.

Material Science

This compound may find applications in the synthesis of advanced materials due to its unique chemical properties.

Polymer Chemistry

The thiophene moiety is known for its electrical conductivity and stability, making it suitable for applications in organic electronics and photovoltaic devices. The incorporation of this compound into polymers could enhance their electrical properties and thermal stability.

Summary Table of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntimicrobial agentsPotential MIC values as low as 0.22 µg/mL
Antitubercular agentsMIC of 4 µg/mL against Mycobacterium tuberculosis
Agricultural ChemistryInsecticides/herbicidesEnhanced bioactivity due to fluorination
Material ScienceConductive polymersImproved electrical properties in organic electronics

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluoro groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

(a) Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate (CAS: 104636-76-2)
  • Structure: The phenoxy group contains two nitro groups at the 2- and 4-positions instead of a single nitro and fluorine.
  • Impact: The additional nitro group increases electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution reactions. However, this may reduce solubility in polar solvents compared to the mono-nitro analog .
(b) Methyl 3-(4-nitrophenoxy)-2-thiophenecarboxylate (CAS: 103790-37-0)
  • Structure: Lacks the fluorine atom at the phenoxy 2-position.
(c) 3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)-2-thiophenecarboxamide (CAS: 303152-04-7)
  • Structure : Replaces the methyl ester with a 4-fluorophenylamide group .
  • Impact : The amide group introduces hydrogen-bonding capacity, improving solubility in polar solvents. The molecular weight increases to 376.34 g/mol , and the compound may exhibit enhanced biological activity due to the fluorophenyl moiety .

Core Structural Modifications

(a) Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a)
  • Structure: Substitutes the phenoxy group with a phenylamino group.
  • Such derivatives are often intermediates in pharmaceutical synthesis .
(b) Thifensulfuron-methyl (CAS: 79277-27-3)
  • Structure : Features a sulfonylurea substituent on the thiophene ring.
  • Impact : This modification confers herbicidal activity, as seen in commercial herbicides like DuPont Enlite, where it inhibits acetolactate synthase (ALS) in weeds .
Key Data Table: Comparison of Selected Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate 252026-46-3 C₁₂H₈FNO₅S 297.26 2-Fluoro, 4-nitro phenoxy Research synthesis, agrochemical studies
Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate 104636-76-2 C₁₂H₈N₂O₇S 324.27 2,4-Dinitro phenoxy High reactivity in substitution reactions
3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)-2-thiophenecarboxamide 303152-04-7 C₁₇H₁₀F₂N₂O₄S 376.34 Amide, 4-fluorophenyl Potential bioactive agent
Thifensulfuron-methyl 79277-27-3 C₁₂H₁₃N₅O₆S₂ 387.39 Sulfonylurea ALS inhibitor in herbicides

Biological Activity

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate, a compound with the CAS number 252026-46-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group. Its molecular formula is C12H8FNO5SC_{12}H_{8}FNO_{5}S, and it has a molecular weight of approximately 297.26 g/mol. The compound is typically stored under refrigeration and is primarily used for research purposes rather than as a pharmaceutical product .

Target Enzyme: Monoamine Oxidase-A (MAO-A)

This compound primarily targets the enzyme monoamine oxidase-A (MAO-A). The compound interacts with MAO-A through oxidation and spontaneous hydrolysis, leading to alterations in monoamine neurotransmitter levels, which are crucial in various neurochemical pathways .

Biochemical Pathways

The interaction with MAO-A results in the production of non-toxic metabolites, including 2-fluoro-4-nitrophenol. This metabolic pathway is significant as it influences neurotransmitter dynamics, which can have implications for mood regulation and potential therapeutic effects in neuropsychiatric disorders .

Pharmacological Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science : The compound's electronic properties make it suitable for developing organic semiconductors and conductive polymers.
  • Organic Synthesis : It acts as an intermediate in synthesizing more complex molecules, aiding in the exploration of reaction mechanisms .

Case Studies and Experimental Data

  • Antitubercular Activity : A study highlighted the synthesis of derivatives based on the nitrophenoxy structure, showing promising antitubercular activities against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .
    CompoundMIC (μg/mL)Activity Against
    3m4M. tuberculosis H37Rv
    3e64Rifampicin-resistant strains
    3p64Isoniazid-resistant strains
  • Safety Profile : In vitro assays indicated that related compounds showed no significant inhibitory effects on various tumor cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the common synthetic routes for preparing methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate?

The synthesis of thiophenecarboxylate derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate are synthesized via condensation between phenolic derivatives and thiophenecarboxylic acids using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . For your target compound, introducing the 2-fluoro-4-nitrophenoxy group may require:

  • Step 1 : Activation of the phenolic oxygen in 2-fluoro-4-nitrophenol via deprotonation (e.g., using NaH or K₂CO₃).
  • Step 2 : Coupling with methyl 3-hydroxy-2-thiophenecarboxylate under reflux in a polar aprotic solvent (e.g., DMF or DMSO).
  • Key Considerations : The electron-withdrawing nitro and fluoro groups may accelerate the reaction by increasing the electrophilicity of the aromatic ring. Monitor reaction progress via TLC or HPLC .

Basic: How is the purity and structural integrity of this compound validated in lab settings?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, analogous thiophenecarboxylates show distinct aromatic proton shifts at δ 6.5–8.5 ppm for thiophene and phenolic rings .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical [M+H]⁺: 342.03 for C₁₂H₈FNO₅S).
  • IR Spectroscopy : Peaks near 1700 cm⁻¹ confirm ester carbonyl groups .

Advanced: What strategies can resolve contradictions in observed reactivity due to the nitro and fluoro substituents?

The nitro group (strong electron-withdrawing) and fluorine (moderate electron-withdrawing via inductive effects) influence both electronic and steric properties:

  • Electronic Effects : The nitro group may deactivate the aromatic ring, complicating further electrophilic substitution. Consider Pd-catalyzed C–H activation for functionalization, as demonstrated in regiocontrolled arylation of thiophenecarboxamides .
  • Steric Hindrance : Ortho-fluoro substitution may hinder nucleophilic attack. Computational modeling (DFT) can predict reactive sites and guide synthetic modifications .
  • Case Study : For methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-19-9), similar challenges were mitigated using AgOAc as a co-catalyst .

Advanced: What biological targets or mechanisms are plausible for this compound based on structural analogs?

Structurally related compounds exhibit:

  • Enzyme Inhibition : Analogous thiophenecarboxylates inhibit histone deacetylases (HDACs) and protein kinase C (PKC), critical in cancer and neurodegenerative diseases. The nitro group may enhance binding to enzyme active sites via polar interactions .
  • Anti-inflammatory Activity : Fluorinated analogs reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) by modulating NF-κB signaling. Test efficacy in macrophage (RAW 264.7) or microglial (BV2) cell lines .
  • Caution : Assess cytotoxicity (e.g., MTT assay) early, as nitro groups can generate reactive oxygen species (ROS) .

Advanced: How can computational methods aid in optimizing this compound for specific applications?

  • Molecular Docking : Screen against HDAC8 (PDB ID: 1T69) or PKC-ι (PDB ID: 4XLC) to predict binding affinity. The fluoro group may improve hydrophobic interactions.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like thifensulfuron-methyl, a sulfonylurea herbicide with a related thiophenecarboxylate scaffold .
  • ADMET Prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability. The nitro group may reduce oral bioavailability due to high molecular weight and polarity .

Advanced: What are the challenges in analyzing environmental or metabolic degradation products of this compound?

  • Degradation Pathways : Nitro groups are prone to microbial reduction (e.g., to amines) under anaerobic conditions. Use LC-MS/MS to identify metabolites in soil or hepatic microsome assays.
  • Case Study : Thifensulfuron-methyl degrades to sulfonamide and triazine derivatives, detected via HPLC-UV at 254 nm .
  • Ecotoxicity : Test acute toxicity in Daphnia magna or algal models, as nitroaromatics can disrupt aquatic ecosystems .

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